molecular formula C13H17FN2O2 B1291397 Benzyl 3-fluoropiperidin-4-ylcarbamate CAS No. 934536-12-6

Benzyl 3-fluoropiperidin-4-ylcarbamate

Cat. No. B1291397
M. Wt: 252.28 g/mol
InChI Key: DWPWWTIOOLQURY-UHFFFAOYSA-N
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Description

Benzyl 3-fluoropiperidin-4-ylcarbamate is a chemical compound with the molecular formula C13H17FN2O2 and a molecular weight of 252.28 g/mol . It is used in the field of pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of Benzyl 3-fluoropiperidin-4-ylcarbamate consists of 13 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .

properties

IUPAC Name

benzyl N-(3-fluoropiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPWWTIOOLQURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620613
Record name Benzyl (3-fluoropiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-fluoropiperidin-4-ylcarbamate

CAS RN

934536-12-6
Record name Benzyl (3-fluoropiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

cis-(+)-4-Benzylamino-1-tert-butoxycarbonyl-3-fluoropiperidine [Enantiomer 1] (15.0 g, 0.049 mole) in ethanol (300 ml) was hydrogenated over 20% palladium hydroxide on carbon (4 g) at 30 psi for 5 h, then filtered through celite and evaporated. The crude amine was dissolved in ethyl acetate (100 mL), saturated sodium hydrogen carbonate solution (100 mL) was added followed by benzyl chloroformate (7.6 mL, 0.53 mole) and the mixture stirred vigorously for 4 h. The organic phase was separated dried and evaporated. The product was dissolved in DCM (75 mL) and stirred with TFA (20 mL) for 4 h then evaporated. The residue was basified with sodium carbonate solution, extracted with 10% methanol in DCM and the extracts dried and evaporated to give a white solid (12.1 g, 98%), [α]D+61.10 (MeOH).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Name
Yield
98%

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